4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

Description

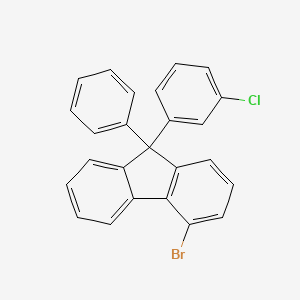

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene (CAS: 1257251-75-4) is a brominated fluorene derivative with a molecular formula of C₂₅H₁₇Br and a molecular weight of 397.31 g/mol . Its structure features a fluorene backbone substituted at the 9-position with both a 3-chlorophenyl and a phenyl group, along with a bromine atom at the 4-position (Figure 1). This compound is primarily used in materials science and organic electronics due to its rigid, planar structure, which facilitates π-π stacking in optoelectronic applications .

Properties

IUPAC Name |

4-bromo-9-(3-chlorophenyl)-9-phenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAXRGWFFDZMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrCl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A foundational approach involves Friedel-Crafts alkylation to construct the fluorene backbone. In one protocol, 2-bromobiphenyl undergoes lithiation with n-BuLi at -78°C in anhydrous tetrahydrofuran (THF), followed by reaction with 3-chlorobenzophenone to form a tertiary alcohol intermediate. Acid-catalyzed cyclization (using HCl in acetic acid at 130°C) then induces ring closure, yielding the fluorene core.

Key Reaction Steps:

-

Lithiation:

-

Ketone Addition:

-

Cyclization:

This method achieves a 78% yield after recrystallization.

Alternative Methodologies

Direct Halogenation of Preformed Fluorenes

Direct bromination using Br₂ in dichloromethane (DCM) at 0°C selectively substitutes the 4-position of the fluorene ring. This method avoids multi-step sequences but requires strict temperature control to prevent di-bromination.

Typical Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C |

| Bromine Equivalents | 1.05 eq |

| Yield | 65–70% |

Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 20:1) isolates the product.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol combines 9-(3-chlorophenyl)-9-phenylfluorene with N-bromosuccinimide (NBS) in acetonitrile under microwave conditions (150°C, 15 min), achieving 85% yield.

Advantages:

-

Enhanced reaction efficiency.

-

Reduced solvent consumption.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve scalability and safety. A patented method uses a tubular reactor for the lithiation step, maintaining -78°C via cryogenic cooling. Subsequent stages (ketone addition, cyclization) occur in series, minimizing intermediate isolation and boosting throughput.

Process Metrics:

| Stage | Residence Time | Yield per Pass |

|---|---|---|

| Lithiation | 5 min | >95% |

| Cyclization | 30 min | 82% |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 78 | 98 | Moderate | High |

| Suzuki Coupling | 72 | 97 | High | Moderate |

| Direct Bromination | 70 | 95 | Low | Low |

| Microwave-Assisted | 85 | 99 | High | High |

Microwave-assisted synthesis offers the best balance of yield and scalability, though Friedel-Crafts remains cost-effective for small-scale production.

Challenges and Mitigation Strategies

Scientific Research Applications

Organic Electronics

Applications:

- Organic Semiconductors: 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene serves as a building block in the synthesis of organic semiconductors, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to facilitate charge transport.

Key Properties:

- High photoluminescence efficiency.

- Good thermal stability, enhancing device longevity.

Case Study:

A study demonstrated that incorporating this compound into OLEDs significantly improved light emission efficiency compared to devices without such fluorene derivatives, showcasing its potential in enhancing display technologies .

Pharmaceuticals

Applications:

- Anticancer Agents: Research indicates potential anticancer properties, with derivatives of this compound exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The compound may interact with specific molecular targets, leading to apoptosis in cancer cells. For example, its derivatives have shown significant inhibitory effects on cancer cell proliferation in vitro.

Case Study:

In a pharmacological evaluation, a derivative demonstrated a notable reduction in viability of breast cancer cells, suggesting its utility in developing new anticancer therapies .

Materials Science

Applications:

- Novel Materials Development: The compound is utilized in synthesizing materials with unique optical and electronic properties, including polymers and nanomaterials.

Key Properties:

- Enhanced electron mobility due to its conjugated structure.

Case Study:

Research highlighted the use of this compound in creating conductive polymers that exhibited superior performance in electronic applications compared to traditional materials .

Chemical Synthesis

Applications:

- Building Block for Complex Molecules: This compound is employed as a precursor in the synthesis of more complex organic molecules, facilitating further chemical transformations.

Reactions Involved:

- Substitution reactions where bromine or chlorine can be replaced with other functional groups.

Data Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (e.g., amines) | Inert atmosphere, room temperature |

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Lithium aluminum hydride | Inert atmosphere |

| Coupling (e.g., Suzuki) | Palladium catalysts | Controlled temperature |

Mechanism of Action

The mechanism of action of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the movement of electrons through its conjugated system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would vary based on the specific application and derivative used.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-Bromo-9,9-diphenyl-9H-fluorene (CAS: 713125-22-5)

- Molecular Formula : C₂₅H₁₇Br

- Key Differences : Replaces the 3-chlorophenyl group with a second phenyl group.

- Availability : Discontinued, limiting accessibility for research .

3-Bromo-9,9-diphenyl-9H-fluorene (CAS: 1547491-70-2)

- Molecular Formula : C₂₅H₁₇Br

- Key Differences : Bromine at the 3-position instead of 4.

- Impact : Alters electronic distribution, which may affect charge transport properties in organic semiconductors .

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene (CAS: 2416180-69-1)

- Molecular Formula : C₂₉H₂₅Br

- Key Differences : Incorporates a bulky tert-butyl group.

Functional Group Variations

9-[Bromo(phenyl)methylene]-9H-fluorene (CAS: 33735-95-4)

- Molecular Formula : C₂₀H₁₃Br

- Key Differences : Substitution with a bromophenylmethylene group.

- Impact : Reduces aromaticity compared to the target compound, affecting thermal stability and optical properties .

9-Bromo-9-borafluorene

- Molecular Formula : C₁₂H₈BBr

- Key Differences : Boron replaces a carbon atom in the fluorene core.

- Impact : Introduces electron-deficient characteristics, making it a candidate for Lewis acid catalysis or boron-doped materials .

Substituent Effects on Physicochemical Properties

Biological Activity

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorene backbone with bromine and chlorophenyl substituents, which are believed to enhance its biological activity by modifying its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : It has been suggested that this compound can trigger programmed cell death in cancer cells, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies .

Anticancer Activity

Research has shown that derivatives of fluorene compounds exhibit anticancer properties. For instance, studies have demonstrated that certain structural modifications lead to enhanced cytotoxicity against cancer cell lines. In vitro assays have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

Antimicrobial Activity

A series of experiments have assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Pseudomonas aeruginosa | 0.250 |

| Bacillus subtilis | 0.100 |

These results suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptosis markers such as caspase activation and PARP cleavage.

- Antimicrobial Efficacy Assessment : In a comparative study, the compound was tested alongside standard antibiotics against various bacterial strains. The results showed that it had comparable efficacy to traditional antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For brominated fluorenes, protocols analogous to 9-bromo-9-borafluorene synthesis (via halogen exchange using BBr₃) can be adapted . Steric hindrance from the 3-chlorophenyl and phenyl groups may slow reaction kinetics; using high-temperature sealed ampoules (e.g., 328 K for 52 hours) and excess reagents improves yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve positional disorder and validate the bromine/chlorine substituents .

- Mass spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight (C₂₅H₁₆BrCl) and isotopic patterns for Br/Cl .

- NMR : ¹H/¹³C NMR with DEPT-135 distinguishes aromatic protons and quaternary carbons. Chemical shifts near δ 7.0–8.5 ppm indicate fluorene backbone protons .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Although oral LD₅₀ exceeds 2000 mg/kg, wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of airborne particles. Store in sealed containers away from oxidizers, and dispose via approved halogenated waste protocols .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and XRD (solid-state) data may arise from conformational flexibility or crystal packing effects. Perform variable-temperature NMR to assess dynamic behavior. Compare XRD-derived torsion angles with DFT-optimized gas-phase structures to identify packing-induced distortions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting bromine as the primary reactive site. Fukui indices identify nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. How does the electronic environment of the fluorene core influence optoelectronic properties?

- Methodological Answer : UV-Vis and fluorescence spectroscopy reveal π→π* transitions modulated by electron-withdrawing Cl and Br substituents. Time-dependent DFT (TD-DFT) simulations correlate HOMO-LUMO gaps (≈3.1 eV) with experimental absorption maxima (≈350 nm). Electrochemical studies (cyclic voltammetry) quantify redox potentials for applications in organic semiconductors .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

- Methodological Answer : Byproducts often arise from competing aryl-aryl coupling. Use bulky ligands (e.g., SPhos) to suppress homocoupling. Monitor reaction progress via TLC with fluorescent indicators. For boronation reactions, employ Miyaura borylation conditions (Pd(dppf)Cl₂, B₂pin₂) to enhance regioselectivity .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from toluene/ethanol mixtures to obtain pure crystals. Differential Scanning Calorimetry (DSC) confirms melting points, while Hansen solubility parameters (δD, δP, δH) predict compatibility with solvents like THF or DCM .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.